molecular formula C12H21NO2 B13570869 Ethyl 2-azaspiro[4.5]decane-3-carboxylate

Ethyl 2-azaspiro[4.5]decane-3-carboxylate

Cat. No.: B13570869
M. Wt: 211.30 g/mol
InChI Key: JHSUKCYURQTSJI-UHFFFAOYSA-N
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Description

Ethyl 2-azaspiro[45]decane-3-carboxylate is a chemical compound with the molecular formula C12H21NO2 It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings share a single atom

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

ethyl 2-azaspiro[4.5]decane-3-carboxylate

InChI

InChI=1S/C12H21NO2/c1-2-15-11(14)10-8-12(9-13-10)6-4-3-5-7-12/h10,13H,2-9H2,1H3

InChI Key

JHSUKCYURQTSJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2(CCCCC2)CN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-azaspiro[4.5]decane-3-carboxylate typically involves the reaction of a suitable precursor with ethyl chloroformate. One common method involves the use of 1-azaspiro[4.5]decane-3-carboxylic acid as a starting material. This compound is reacted with ethyl chloroformate in the presence of a base such as triethylamine to yield this compound. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is typically purified using techniques such as distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-azaspiro[4.5]decane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Unfortunately, the search results provided do not offer specific applications of the compound "Ethyl 2-azaspiro[4.5]decane-3-carboxylate" in scientific research, comprehensive data tables, or well-documented case studies. The available information is limited to chemical properties, synthesis methods, and related compounds.

Here's what can be gathered from the search results:

Chemical Information:

  • IUPAC Name this compound hydrochloride .
  • Formula C12H21NO2 .
  • InChI Key CVGPSARRUQWWAB-UHFFFAOYSA-N .
  • It is available as a yellow to brown sticky oil to semi-solid .

Related Research:

  • The compound is a chemical intermediate that can be used in chemical synthesis .
  • It is related to the synthesis of 2-Azaspiro[4.5]decan-3-ones .
  • It is related to O-Silylative Aldol Reaction of Aldehydes and Ethyl diazoacetate .

Potential Applications (Inferred):

  • As a building block in the synthesis of more complex molecules with potential pharmaceutical or material science applications .
  • As a ligand or catalyst in chemical reactions .

Other Spirocyclic Compounds:

  • Substituted azaspiro[4.5]decane derivatives have an affinity for the μ opioid receptor and/or the ORL1 receptor .
  • 2-azaspiro 4.5!decane is a possible ring system for treating cardiac insufficiency .

Mechanism of Action

The mechanism of action of ethyl 2-azaspiro[4.5]decane-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-azaspiro[4.5]decane-3-carboxylate is unique due to its specific functional groups and the potential for diverse chemical reactions. Its spiro structure imparts unique physical and chemical properties, making it a valuable compound in various research and industrial applications .

Biological Activity

Ethyl 2-azaspiro[4.5]decane-3-carboxylate (CAS: 203934-57-0) is a compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

  • IUPAC Name : this compound
  • Molecular Formula : C12H21NO2
  • Molecular Weight : 211.31 g/mol
  • Purity : 97%

The biological activity of this compound is primarily linked to its interactions with various biological targets. The compound's spirocyclic structure may influence its binding affinity to receptors or enzymes, although specific mechanisms remain under investigation.

2. Anti-inflammatory Effects

Studies suggest that spiro compounds can modulate inflammatory pathways. This compound may possess similar properties, potentially reducing inflammatory markers in vitro.

3. Antitumor Potential

In related research, derivatives of spiro compounds have shown cytotoxic effects against cancer cell lines. The potential for this compound to exhibit antitumor activity warrants further exploration.

Case Study 1: Myelostimulating Activity

A study on similar spiro compounds demonstrated myelostimulating activity in models of myelodepressive syndrome induced by cyclophosphamide. These compounds significantly accelerated lymphocyte and granulocyte regeneration in bone marrow hematopoiesis, suggesting a potential therapeutic application for this compound in hematological disorders .

Case Study 2: Antiviral Properties

Research into related chemical structures has revealed antiviral effects against various viruses, indicating that this compound could be evaluated for similar activities .

Data Table: Summary of Biological Activities

Biological ActivityEvidence/SourceNotes
AntimicrobialSimilar spiro compoundsLimited direct studies on this compound
Anti-inflammatoryInferred from structure-function relationshipsRequires empirical validation
AntitumorRelated derivatives show cytotoxicityFurther research needed
MyelostimulatingStudy on spiro derivativesSignificant effects observed
AntiviralRelated chemical structuresPotential for exploration

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